![molecular formula C21H26O7 B1673170 Justiciresinol CAS No. 136051-41-7](/img/structure/B1673170.png)
Justiciresinol
Overview
Description
Justiciresinol is a furanoid lignan isolated from Justicia glauca . It is a natural product that has been characterized as 2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-tetrahydrofuran-3-methanol .
Synthesis Analysis
The synthesis of Justiciresinol has been reported in the literature. For instance, it was isolated from the antioxidant portion of the alcoholic extract of Urtica fissa flowers . The chemical structures of the compounds were elucidated from extensive spectroscopic analysis .
Molecular Structure Analysis
Justiciresinol has a molecular formula of C21H26O7 . Its structure includes a 1,4-bisubstituted phenyl group, a 1,3,4-trisubstituted phenyl group, two methoxyl groups, a phenolic hydroxyl group, and a formyl group .
Physical And Chemical Properties Analysis
Justiciresinol is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .
Scientific Research Applications
Antioxidant Activity
Justiciresinol has been found to possess significant antioxidant activity . It was isolated from the antioxidant portion of the alcoholic extract of Urtica fissa flowers . The results of activity evaluation indicated that Justiciresinol, along with some other compounds, possesses significant activities of ABTS and DPPH radical scavenging .
Chemical Structure
Justiciresinol is a lignan with the chemical formula C21H26O7 . Its chemical structure has been characterized as 2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-tetrahydrofuran-3-methanol , based on spectroscopic data and chemical transformations .
Source
Justiciresinol is a natural product from Justicia glauca . It can also be found in the flowers of Urtica fissa , a kind of nettle widely distributed in China and Vietnam .
Pharmacological Activities
The leaves and roots of Urtica fissa, which contain Justiciresinol, are commonly used for rheumatism treatment . However, more research is needed to understand the specific role of Justiciresinol in this medicinal application.
Commercial Availability
Justiciresinol is commercially available and can be purchased from various biochemical suppliers . It is typically sold in powder form .
Safety and Hazards
Future Directions
While there is some information available on Justiciresinol, much remains to be discovered about this compound. Future research could focus on elucidating its mechanism of action, exploring its potential therapeutic uses, and further investigating its synthesis and chemical properties. For instance, one study suggests that Justicia secunda, a related species, has potential for further pharmacological investigations .
Mechanism of Action
Target of Action
Justiciresinol is a natural lignan compound isolated from the plant Justicia glauca Lignans like justiciresinol are known for their antioxidant properties , suggesting that they may interact with biological targets involved in oxidative stress and inflammation.
Mode of Action
Lignans are known to exert their effects through various mechanisms, such as binding to receptors, inhibiting enzymes, or modulating signaling pathways They may interact with their targets, leading to changes at the molecular and cellular levels
Biochemical Pathways
They can scavenge free radicals and reduce oxidative stress, thereby modulating pathways related to inflammation and cell damage
Pharmacokinetics
The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic potential . Future research should focus on investigating these properties for Justiciresinol to understand its potential as a therapeutic agent.
Result of Action
Justiciresinol, like other lignans, is known for its antioxidant activity . It can scavenge free radicals, reducing oxidative stress at the molecular and cellular levels . This action can potentially mitigate inflammation and cell damage, contributing to its therapeutic effects.
Action Environment
The action, efficacy, and stability of a compound like Justiciresinol can be influenced by various environmental factors . These may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions. Understanding these influences is crucial for optimizing the use of Justiciresinol and similar compounds.
properties
IUPAC Name |
4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O7/c1-25-17-9-13(4-5-16(17)23)21-15(10-22)14(11-28-21)6-12-7-18(26-2)20(24)19(8-12)27-3/h4-5,7-9,14-15,21-24H,6,10-11H2,1-3H3/t14-,15-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRXVGSOOWBFAI-VFCRVFHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159638 | |
Record name | Justiciresinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Justiciresinol | |
CAS RN |
136051-41-7 | |
Record name | Justiciresinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136051417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Justiciresinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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